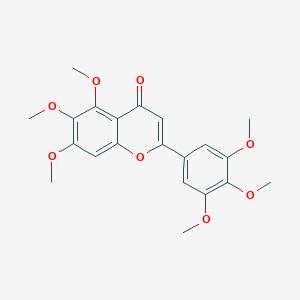

5,6,7,3',4',5'-Hexamethoxyflavone

Beschreibung

Overview of Flavonoid Classes in Natural Products Research

Flavonoids represent a vast and diverse group of polyphenolic compounds that are secondary metabolites found throughout the plant kingdom. nih.govwikipedia.org These natural products are a cornerstone of phytochemical research due to their widespread distribution and varied biological activities. nih.govmdpi.com Structurally, flavonoids share a common 15-carbon skeleton (C6-C3-C6), which consists of two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C). wikipedia.orgresearchgate.net

The classification of flavonoids into different subclasses is determined by the structural variations in the C ring, including the degree of oxidation and the pattern of substitution. researchgate.net The major classes of flavonoids of dietary and research significance include:

Flavones: Characterized by a double bond between the second and third carbon atoms of the C-ring and a ketone group at the fourth position.

Flavonols: Similar to flavones but with a hydroxyl group at the third position. They are abundant in fruits and vegetables like onions, kale, and grapes. nih.gov

Flavanones: The C-ring is saturated at the 2,3-position. They are commonly found in citrus fruits and are responsible for the bitter taste of their peels. nih.gov

Flavan-3-ols: Lack the ketone group and the double bond in the C-ring but have a hydroxyl group at the third position. This class includes catechins found in tea. oregonstate.edu

Anthocyanidins: The aglycone forms of anthocyanins, which are pigments responsible for the red, purple, and blue colors in many flowers and fruits. wikipedia.org

Isoflavones: Differ from flavones in that the B-ring is attached to the third carbon of the C-ring instead of the second. wikipedia.org

These compounds are often found in plants as glycosides, meaning they are attached to one or more sugar molecules. oregonstate.edu The specific class and structural features of a flavonoid dictate its physicochemical properties and biological effects. mdpi.com

Significance of Polymethoxyflavones in Phytochemical Studies

Polymethoxyflavones (PMFs) are a unique and significant subclass of flavones characterized by the presence of multiple methoxy (B1213986) (-OCH3) groups on their basic flavone (B191248) backbone. tandfonline.comnih.gov This high degree of methoxylation confers distinct chemical and biological properties compared to their polyhydroxylated flavonoid counterparts.

PMFs are less common in the plant kingdom than other flavonoids but are found in high concentrations in the peels of citrus fruits, particularly in species of the Citrus genus (family Rutaceae). tandfonline.comnih.govnih.gov They have also been identified in other plant families like Lamiaceae and Asteraceae. researchgate.net The methoxy groups make PMFs more lipophilic (fat-soluble), which can enhance their bioavailability and alter their metabolic pathways in the body. tandfonline.com

In phytochemical studies, PMFs have garnered considerable attention for their broad spectrum of biological activities. tandfonline.comsciopen.com Research has demonstrated their potential as anti-inflammatory, antioxidant, neuroprotective, and anti-cancer agents. tandfonline.comnih.govsciopen.com The specific number and position of the methoxy groups on the flavonoid skeleton are crucial in determining the potency and mechanism of these activities. researchgate.net

Table 1: Examples of Polymethoxyflavones and Their Natural Sources

| Polymethoxyflavone | Natural Source(s) | Key Research Area(s) |

|---|---|---|

| Nobiletin (B1679382) | Citrus peels (e.g., tangerine, orange) nih.govnih.gov | Anti-cancer, anti-inflammatory, neuroprotective nih.govnih.gov |

| Tangeretin (B192479) | Citrus peels nih.govnih.gov | Anti-cancer, neuroprotective, anti-inflammatory nih.gov |

| Sinensetin (B1680974) | Citrus peels nih.govnih.gov | Anti-inflammatory, anti-cancer nih.govnih.gov |

| 5,6,7,3',4',5'-Hexamethoxyflavone | Citrus reticulata, Ageratum conyzoides, Eremophila debilis researchgate.netresearchgate.netnih.gov | Anti-cancer, anti-inflammatory researchgate.netnih.gov |

Positioning of this compound within Flavonoid Research Landscape

This compound is a specific polymethoxyflavone that has emerged as a compound of significant interest in the field of flavonoid research. It is a structural isomer of the more extensively studied nobiletin (5,6,7,8,3',4'-hexamethoxyflavone), differing only in the placement of one methoxy group on the A-ring. nih.govresearchgate.net This subtle structural difference has been shown to result in distinct biological activities, highlighting the importance of isomerism in pharmacology. nih.gov

Initially isolated from sources such as the peels of Citrus reticulata (tangerine) and the plant Ageratum conyzoides, this compound has been a subject of focused investigation. researchgate.netnih.gov More recently, it was found in significant quantities (3% dry weight) in the Australian plant Eremophila debilis. researchgate.net

The primary research focus on this compound has been in the area of oncology. Studies have demonstrated its ability to inhibit the growth of cancer cells, particularly triple-negative breast cancer cells. nih.govnih.govspandidos-publications.com The mechanism of action involves the suppression of key signaling pathways, such as the MAPK and Akt pathways, and inducing cell cycle arrest in the G2/M phase. nih.govnih.gov

Notably, research comparing it directly with its isomer, nobiletin, found that this compound exhibited a similar growth-inhibitory effect on triple-negative breast cancer cells but with lower toxicity. nih.govnih.gov This finding positions it as a potentially more advantageous candidate for further development in cancer research. nih.govchemfaces.com

Beyond its anti-cancer properties, this compound has also been investigated for its anti-inflammatory effects, specifically its ability to suppress degranulation in mast cells, which is a key event in allergic and inflammatory responses. researchgate.net Its activity in modulating cell signaling pathways underscores its potential as a polypharmacological agent. researchgate.net While less studied than nobiletin, the unique biological profile of this compound justifies its place as a compound of growing importance in the landscape of flavonoid and drug discovery research. nih.govresearchgate.net

Table 2: Comparison of Research Findings for Hexamethoxyflavone Isomers

| Feature | This compound | Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) |

|---|---|---|

| Primary Research Focus | Anti-cancer (Triple-Negative Breast Cancer) nih.govnih.gov | Anti-cancer, anti-inflammatory, neuroprotective nih.gov |

| Mechanism in Cancer Cells | Suppresses MAPK and Akt signaling; G2/M cell cycle arrest nih.govnih.gov | Affects cell proliferation, invasion, migration, angiogenesis, and signaling pathways nih.gov |

| Comparative Toxicity | Found to be less toxic in a triple-negative breast cancer cell model nih.govnih.gov | Used as a benchmark for comparison nih.gov |

| Anti-inflammatory Activity | Suppresses degranulation in RBL-2H3 cells researchgate.net | Well-documented anti-inflammatory effects spandidos-publications.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFNKUHYXHWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183280 | |

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29043-07-0 | |

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029043070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Distribution of 5,6,7,3 ,4 ,5 Hexamethoxyflavone

Natural Sources and Plant Taxonomy

Isolation from Citrus Species

5,6,7,3',4',5'-Hexamethoxyflavone has been identified in several species within the Citrus genus, a group of flowering trees and shrubs in the rue family, Rutaceae. The peels of these fruits are a particularly rich source of polymethoxyflavones (PMFs).

Citrus reticulata (Mandarin Orange): This species is a frequently cited source of this compound. Studies have confirmed its presence in the peel of the mandarin orange.

Citrus unshiu (Satsuma Mandarin): Research on the flavonoid content of Citrus unshiu has also led to the isolation of this compound.

Jeju Native Citrus Fruits: A study analyzing the juice of various Jeju native citrus fruits, including 'Jigak' (Citrus aurantium), 'Sadoogam' (C. pseudogulgul), and 'Hongkyool' (C. tachibana), detected the presence of this compound, although in trace amounts researchgate.netkoreascience.kr.

Isolation from Medicinal Plants

Beyond the realm of citrus fruits, this compound has been isolated from a variety of plants utilized in traditional medicine across different cultures.

Ageratum conyzoides (Billygoat-weed): This annual herbaceous plant, belonging to the Asteraceae family, is known to contain a variety of flavonoids, including this compound.

Eremophila debilis: The aerial parts of this Australian native plant from the Myoporaceae family have been found to contain a significant amount of the compound nih.gov.

Hyptis fasciculata: This tropical medicinal plant, a member of the Lamiaceae (mint) family, has been identified as a natural source of this compound researchgate.net.

Bauhinia championii: A member of the Fabaceae family, this plant is used in traditional Chinese medicine. Studies have successfully isolated and identified this compound from this species nih.gov.

Aniba species: Certain species within the Aniba genus, belonging to the Lauraceae family, have also been reported to contain this polymethoxyflavone.

Identification in Citri Sarcodactylis Fructus

Citri Sarcodactylis Fructus, the dried fruit of Citrus medica L. var. sarcodactylis Swingle (Fingered Citron), is a recognized component of traditional Chinese medicine. Chemical analyses of this medicinal product have confirmed the presence of this compound among its constituents.

Extraction and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification.

A common methodology, particularly for polymethoxyflavones from plant material, begins with the extraction of the dried and powdered plant parts (e.g., peels, leaves, or whole plant) with a solvent such as methanol (B129727) or ethanol. For instance, in the case of Bauhinia championii, the dried and ground plant material is extracted with methanol. This crude extract is then concentrated and subjected to liquid-liquid partitioning, for example, with ethyl acetate, to separate compounds based on their polarity.

The subsequent purification of the targeted flavonoid is most often achieved through column chromatography. Silica gel is a frequently used stationary phase, and a gradient elution system with solvents of increasing polarity, such as a mixture of petroleum ether and ethyl acetate, allows for the separation of the different flavonoid components. The fractions are collected and monitored, often by thin-layer chromatography (TLC), and those containing the desired compound are combined and further purified if necessary. The final identification and structural confirmation of the isolated this compound are typically carried out using spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Distribution and Variability in Natural Sources

The concentration of this compound can vary significantly between different plant sources and even within different parts of the same plant.

One of the most striking examples of high concentration is found in the aerial parts of the Australian plant Eremophila debilis, which have been reported to contain 3% of the compound by dry weight nih.gov. This is a remarkably high concentration for a single flavonoid in a plant.

In contrast, the levels of this compound in citrus species appear to be considerably lower. A study on the juice of various Jeju native citrus fruits found only trace amounts of the compound, with concentrations ranging from not detected to 0.08 mg/100 mL koreascience.kr. The content of flavonoids in citrus fruits is known to be influenced by factors such as the species, cultivar, stage of maturity at harvest, and environmental conditions. Generally, the highest concentrations of polymethoxyflavones are found in the peels rather than the juice.

The variability in the content of this compound across different natural sources highlights the importance of quantitative analysis for any potential application or further research into the compound's properties.

Data Tables

Table 1: Natural Sources of this compound

| Plant Species | Family | Part(s) Containing the Compound |

| Citrus reticulata | Rutaceae | Peel |

| Citrus unshiu | Rutaceae | Peel |

| Jeju Native Citrus Fruits | Rutaceae | Juice |

| Ageratum conyzoides | Asteraceae | Whole Plant |

| Eremophila debilis | Myoporaceae | Aerial Parts |

| Hyptis fasciculata | Lamiaceae | Not specified |

| Bauhinia championii | Fabaceae | Not specified |

| Aniba species | Lauraceae | Not specified |

| Citri Sarcodactylis Fructus | Rutaceae | Fruit |

Table 2: Quantitative Data for this compound

| Plant Source | Part Analyzed | Concentration | Reference |

| Eremophila debilis | Aerial Parts | 3% of dry weight | nih.gov |

| Jeju Native Citrus Fruits | Juice | Trace amounts (ND - 0.08 mg/100 mL) | koreascience.kr |

Analytical Methodologies for 5,6,7,3 ,4 ,5 Hexamethoxyflavone

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 5,6,7,3',4',5'-Hexamethoxyflavone, enabling its separation from complex matrices such as plant extracts. These extracts often contain a multitude of structurally related flavonoids. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound from natural sources. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed.

In a typical application, a gradient elution method involving water, methanol (B129727), and acetonitrile (B52724) allows for the effective separation of various flavonoids. scielo.br The detection of the compound is often achieved using a UV-Vis or Diode Array Detector (DAD). Flavonoids exhibit characteristic absorption bands, and for this compound, monitoring is performed at specific wavelengths, such as 280 nm, to achieve sensitivity and selectivity. scielo.brkoreamed.org For instance, in an analysis of flavonoids from Jeju native citrus fruits, this compound was identified with a retention time of 41.3 minutes under specific HPLC conditions. koreamed.org

Table 1: Example HPLC Parameters for Flavonoid Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Water, Methanol, Acetonitrile |

| Detection | UV-Vis / DAD at 260-280 nm |

| Reported Retention Time | 41.3 minutes koreamed.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. While specific UPLC methods for this compound are not extensively detailed in the provided context, the technique is widely applied to the analysis of flavonoids. science.gov The principles of UPLC suggest that it would provide enhanced separation efficiency, allowing for better distinction between closely related isomers of hexamethoxyflavones and reducing solvent consumption. science.gov

Spectroscopic Identification and Characterization

Following chromatographic separation, spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) (e.g., ESI-QToF-MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of this compound. researchgate.netscielo.br Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, typically forming a protonated molecular ion [M+H]⁺. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QToF) analyzers, can determine the compound's elemental composition with high accuracy from its exact mass.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a structural fingerprint, helping to differentiate between isomers. For example, the fragmentation of the flavonoid backbone can reveal the substitution patterns on the A and B rings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of this compound. researchgate.net One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon) NMR, provide crucial information about the chemical environment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their splitting patterns (which indicate adjacent protons), and their chemical shifts (which give clues about their electronic environment). The ¹³C NMR spectrum shows the number of unique carbon atoms. For complex molecules like this flavone (B191248), two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are essential to establish the connectivity between atoms and definitively assign the positions of the six methoxy (B1213986) groups on the flavonoid skeleton. researchgate.netscielo.br

Method Validation Parameters for Quantification

For the accurate quantification of this compound in a sample, the analytical method must be validated. Validation ensures the reliability of the results. Key parameters include:

Linearity : This establishes the concentration range over which the detector response is directly proportional to the analyte concentration. It is determined by creating a calibration curve from standards of known concentrations and calculating the correlation coefficient (r²), which should ideally be close to 1. akjournals.com

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. akjournals.com

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). science.gov

Accuracy : This assesses the closeness of the experimental value to the true or accepted value. It is often determined by performing recovery studies, where a known amount of the pure standard is added to a sample matrix and the percentage recovered is calculated. akjournals.com

Specificity and Linearity

The specificity of an analytical method ensures that the signal measured is solely from the analyte of interest, without interference from other components in the sample matrix, such as other flavonoids, phenolic acids, or alkaloids that may be present in plant extracts. nih.govresearchgate.net In the context of analyzing this compound, specificity is typically achieved by comparing the retention time and the UV spectrum of the analyte peak in a sample chromatogram with that of a pure reference standard. The use of advanced detectors like tandem mass spectrometry (MS/MS) provides an even higher degree of specificity by identifying the compound based on its unique molecular weight and fragmentation pattern. researchgate.net For instance, in a UPLC-ESI-QToF-MS method developed for the analysis of compounds in Ageratum conyzoides, this compound was identified with a specific molecular formula of C₂₁H₂₂O₈ based on its high-resolution mass spectrometry data. researchgate.net

Linearity of an analytical method demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range. This is a critical parameter for accurate quantification. The linearity is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration. The relationship is expressed by a linear regression equation (y = mx + c), and the quality of the linearity is assessed by the correlation coefficient (r²), which should ideally be close to 1. A study validating a quantitative method for several compounds in Ageratum conyzoides, including this compound, reported excellent linearity with a correlation coefficient ranging from 0.9993 to 0.9999 over a concentration range of 0.18 to 1.78 µg/mL. researchgate.net

Table 1: Linearity Data for the Quantification of this compound

| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 0.18 - 1.78 | 0.9993 - 0.9999 |

Data sourced from a study on Ageratum conyzoides. researchgate.net

Precision and Accuracy

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: intra-day precision (repeatability), which assesses the variation within the same day, and inter-day precision (intermediate precision), which measures the variation on different days. For the quantitative analysis of polymethoxyflavones, including hexamethoxyflavones, validated methods demonstrate low RSD values, typically below 13% for both retention times and peak areas, indicating good precision. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the pure standard of this compound is added to a sample matrix (spiking). The sample is then analyzed, and the percentage of the added analyte that is recovered is calculated. A validated method for the quantification of polymethoxyflavones in Ageratum conyzoides showed that the percent mean recoveries for the quantified polymethoxyflavones were between 96.07% and 101.69%. researchgate.net Another study on hydroxylated polymethoxyflavones reported recovery rates ranging from 96.17% to 110.82%. nih.govresearchgate.net

Table 2: Precision and Accuracy Data for the Quantification of Polymethoxyflavones

| Parameter | Finding | Reference |

| Precision | ||

| Intra-day and Inter-day Precision (RSD) | < 13% | nih.gov |

| Accuracy | ||

| Mean Recovery | 96.07% - 101.69% | researchgate.net |

| Recovery Rate | 96.17% - 110.82% | nih.govresearchgate.net |

Sensitivity (Limit of Detection/Quantification)

The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These values are crucial for analyzing samples where this compound may be present in trace amounts.

For the quantitative method developed for compounds in Ageratum conyzoides, the LOD and LOQ for the analyzed polymethoxyflavones were in the range of 0.02–0.06 µg/mL and 0.08–0.20 µg/mL, respectively. researchgate.net The sensitivity of a method can be significantly influenced by the detector used. For instance, a method using an electrochemical (EC) detector for the analysis of 5-hydroxy polymethoxyflavones demonstrated a much higher sensitivity, with an LOD between 0.65 and 1.8 ng/mL, which was over 160 times more sensitive than a method using UV detection. nih.govresearchgate.net

Table 3: Sensitivity Data for the Quantification of Polymethoxyflavones

| Parameter | Concentration Range | Reference |

| Limit of Detection (LOD) | ||

| UPLC-PDA Method | 0.02 - 0.06 µg/mL | researchgate.net |

| HPLC-EC Method | 0.65 - 1.8 ng/mL | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | ||

| UPLC-PDA Method | 0.08 - 0.20 µg/mL | researchgate.net |

Biological Activities and Cellular Mechanisms of Action in Vitro and Ex Vivo Studies

Antiproliferative and Growth Inhibitory Effects in Cancer Cell Lines

Triple-Negative Breast Cancer (TNBC) Cell Lines (e.g., Hs578T, Hs578Ts(i)8)

Studies have specifically investigated the effects of 5,6,7,3',4',5'-hexamethoxyflavone on triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer. The compound has been evaluated in the Hs578T TNBC cell line and its more metastatic variant, Hs578Ts(i)8. nih.govspandidos-publications.com

Inhibition of Cell Proliferation

Research has shown that this compound effectively inhibits the growth of both Hs578T and its more invasive subclone, Hs578Ts(i)8, in a time-dependent manner. nih.gov When treated with 100 µM of the compound, a significant growth inhibitory effect was observed after 72 hours, comparable to the effects of nobiletin (B1679382). nih.gov Notably, this compound was found to be less toxic than nobiletin, suggesting a potentially more favorable therapeutic window. nih.gov After a 72-hour treatment, the compound reduced the viability of the more invasive Hs578Ts(i)8 cells to 68.1%. nih.gov

Interactive Table: Proliferation Inhibition in TNBC Cell Lines

| Cell Line | Compound Concentration | Treatment Duration | Growth Inhibition | Reference |

| Hs578T | 100 µM | 72 h | ~50% | nih.gov |

| Hs578Ts(i)8 | 100 µM | 72 h | ~50% | nih.gov |

Cell Cycle Arrest (G2/M Phase)

A key mechanism behind the antiproliferative effects of this compound is its ability to induce cell cycle arrest. nih.govspandidos-publications.com Treatment with 100 µM of the compound for 72 hours led to a notable increase in the population of Hs578T and Hs578Ts(i)8 cells in the G2/M phase of the cell cycle. nih.gov Specifically, the subpopulation of cells in G2/M arrest increased by 16.1% in Hs578T cells and 13.4% in Hs578Ts(i)8 cells. nih.gov This G2/M arrest was observed without a significant induction of apoptosis (programmed cell death). nih.govchemfaces.com

Activity Against Other Human Cancer Cell Lines (e.g., Aspc-1, HCT-116, HepG-2, SUN-5)

The antiproliferative activity of this compound extends beyond breast cancer cells. The compound has been shown to possess antiproliferative activity against a panel of four other human cancer cell lines: pancreatic cancer (Aspc-1), colon cancer (HCT-116), liver cancer (HepG-2), and another cancer cell line (SUN-5). chemfaces.comresearchgate.netnih.govchemfaces.com While the specific IC50 values from the primary research are not detailed in the available literature, its activity against these cell lines has been confirmed in studies evaluating a series of synthetic 5,6,7-trimethoxyflavones and their derivatives. chemfaces.comresearchgate.netnih.govchemfaces.com

Interactive Table: Activity Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Activity | Reference |

| Aspc-1 | Pancreatic Cancer | Antiproliferative | chemfaces.comresearchgate.netnih.govchemfaces.com |

| HCT-116 | Colon Cancer | Antiproliferative | chemfaces.comresearchgate.netnih.govchemfaces.com |

| HepG-2 | Liver Cancer | Antiproliferative | chemfaces.comresearchgate.netnih.govchemfaces.com |

| SUN-5 | Cancer | Antiproliferative | chemfaces.comresearchgate.netnih.govchemfaces.com |

Activity Against P-388 Cancer Cell Line

In addition to human cancer cell lines, this compound has demonstrated cytotoxic activity against the murine P-388 leukemia cell line. researchgate.netexplorationpub.comcovenantuniversity.edu.ng In one study, it exhibited an IC50 value of 7.8 µM against this cell line. explorationpub.comcovenantuniversity.edu.ng Interestingly, in the same study, it did not show significant cytotoxic activity against the HT-29 human colon adenocarcinoma cell line. researchgate.net

Interactive Table: Cytotoxic Activity Against P-388 Cancer Cell Line

| Cell Line | Cancer Type | IC50 Value | Reference |

| P-388 | Murine Leukemia | 7.8 µM | explorationpub.comcovenantuniversity.edu.ng |

Modulation of Intracellular Signaling Pathways

The anticancer effects of this compound are closely linked to its ability to modulate key intracellular signaling pathways that regulate cell proliferation and survival. nih.govspandidos-publications.comchemfaces.com Mechanistic studies have revealed that the growth inhibition observed in TNBC cells is accompanied by a reduction in the phosphorylation levels of crucial signaling molecules within the MAPK (mitogen-activated protein kinase) and Akt pathways. nih.govspandidos-publications.com These pathways are often dysregulated in cancer, leading to uncontrolled cell growth. The suppression of these signaling pathways by this compound contributes to its antiproliferative and cell cycle arresting properties. nih.govspandidos-publications.com

Effects on Ion Channel Activities

This compound has been identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl(-) channel. chemfaces.combiocrick.comresearchgate.net Studies using a cell-based fluorescence assay demonstrated that the compound could potentiate CFTR Cl(-) channel activities in a dose-dependent, rapid, and reversible manner. biocrick.comresearchgate.net The activation of the channel by this flavone (B191248) was shown to be dependent on the presence of forskolin (B1673556), an activator of adenylyl cyclase. biocrick.comresearchgate.net The potentiation effect was reversed by the specific CFTR blocker, CFTRinh-172. biocrick.comresearchgate.net

The mechanism of CFTR potentiation by this compound involves the elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels. chemfaces.combiocrick.comresearchgate.net The activation of CFTR by the compound was observed to be forskolin (FSK)-dependent. biocrick.comresearchgate.net Furthermore, it showed an additive effect with both FSK and 3-Isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, in activating CFTR. biocrick.comresearchgate.net This suggests that the compound's action is at least partially mediated through the cAMP signaling pathway, which is a primary regulator of CFTR channel activity. chemfaces.combiocrick.com

In addition to its effects on cAMP levels, evidence suggests that this compound may also potentiate CFTR activity through direct interaction with the CFTR protein. chemfaces.combiocrick.comresearchgate.net The compound did not show an additive effect with genistein, a known direct activator of CFTR, suggesting a different or overlapping binding site. biocrick.comresearchgate.net Notably, this compound exhibited a high affinity for the CFTR protein, with an EC50 value of 2 μmol/L, which was the highest among the flavonoid CFTR activators identified in that particular study. chemfaces.combiocrick.comresearchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| CFTR Potentiation | Dose-dependent, rapid, and reversible | biocrick.comresearchgate.net |

| Forskolin Dependence | Activation is dependent on forskolin | biocrick.comresearchgate.net |

| Additive Effect with cAMP elevators | Additive with Forskolin and IBMX | biocrick.comresearchgate.net |

| Additive Effect with Genistein | No additive effect observed | biocrick.comresearchgate.net |

| Affinity (EC50) to CFTR Protein | 2 μmol/L | chemfaces.combiocrick.comresearchgate.net |

Ex vivo studies have confirmed the ability of this compound to stimulate transepithelial Cl(-) secretion. chemfaces.combiocrick.comresearchgate.netbvsalud.org In isolated rat colonic mucosa, the compound was shown to stimulate these secretions. chemfaces.combiocrick.comresearchgate.net Additionally, in mouse trachea submucosal glands, it enhanced fluid secretion. chemfaces.combiocrick.comresearchgate.net These findings in tissue models corroborate the cell-based assays and suggest that this flavone could have functional effects on epithelial transport in various organs. biocrick.comresearchgate.net

Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl(-) Channel Activity

Chemosensitizing Effects

Research into the biological activities of various flavonoids has highlighted the potential of this compound as a chemosensitizing agent. In vitro studies using the P-glycoprotein-overexpressing AML-2/D100 human leukemia cell line, which is resistant to the microtubule-disrupting drug vincristine, have demonstrated this compound's efficacy. When tested in combination with vincristine, this compound exhibited a significant cytotoxic effect, with an IC50 value of 0.9 μM. ualberta.ca The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This finding suggests that the methoxylation pattern of this flavonoid plays a crucial role in its ability to sensitize cancer cells to chemotherapeutic agents. ualberta.caresearchgate.net The pro-oxidant effect of flavonoids may be a key mechanism behind their anticancer and apoptosis-inducing properties. ualberta.ca

Anti-inflammatory and Oxidative Stress Modulation

Studies on polymethoxyflavones (PMFs) extracted from Bauhinia championii have identified this compound as a key active metabolite in mitigating inflammatory responses and oxidative stress, particularly in the context of acute lung injury (ALI). frontiersin.orgnih.govnih.govresearchgate.net

A mixture of PMFs, including this compound, has been shown to be effective in alleviating lipopolysaccharide (LPS)-induced pulmonary inflammatory responses characteristic of ALI. frontiersin.orgnih.govnih.govresearchgate.net In vivo pharmacological assessments have substantiated the predictions from network analysis, which identified this group of compounds as having therapeutic potential for ALI. frontiersin.orgnih.gov The protective effects are linked to a reduction in the infiltration of inflammatory cells into the lungs. frontiersin.orgnih.gov

The mechanism by which these PMFs alleviate ALI involves the modulation of endoplasmic reticulum (ER) stress. frontiersin.orgnih.govresearchgate.net Molecular docking studies suggest that PMFs, including this compound, can spontaneously bind to multiple ER stress targets. frontiersin.orgnih.gov This binding helps to calm ER stress, which is a significant contributor to the pathology of ALI. frontiersin.orgnih.gov

The therapeutic effects of the PMF mixture containing this compound are underpinned by its influence on several key cellular pathways. Network analysis identified 122 target genes associated with both the PMFs and ALI, which are significantly involved in anti-inflammatory, antioxidant, and anti-apoptotic pathways. frontiersin.orgnih.govnih.govresearchgate.net

Specifically, the PMFs were found to:

Inhibit the expression of inflammatory cytokines . frontiersin.orgnih.gov

Reduce oxidative stress injury by inhibiting the secretion of glutathione (B108866) peroxidase (GSH-Px) and catalase (CAT), and reducing the accumulation of malondialdehyde (MDA). frontiersin.orgnih.gov

Resist apoptosis in the lung by alleviating LPS-induced apoptosis through the inhibition of the Caspase 3-mediated apoptosis pathway. frontiersin.orgnih.gov

Modulation of Degranulation in Immune Cells (e.g., RBL-2H3 cells)

This compound has demonstrated a notable ability to modulate the function of immune cells. Specifically, it has been shown to suppress degranulation in antigen-stimulated rat basophilic leukemia (RBL-2H3) cells. researchgate.netnih.govresearchgate.net This cell line is a widely used model for studying mast cell degranulation, a key event in type I allergic reactions.

The compound exhibits high inhibitory activity against the production of Tumor Necrosis Factor-alpha (TNF-α), a major inflammatory cytokine released from activated mast cells, with an IC50 of 3.7 μM. u-tokyo.ac.jp This inhibitory effect on degranulation is mediated through its impact on signaling pathways such as the Syk/PLCγ/PKC and mitogen-activated protein kinase (MAPK) pathways, as well as on Ca2+ influx. nih.govresearchgate.net Studies comparing various polymethoxyflavones found that a combination of different PMFs could enhance the inhibition of degranulation compared to a single treatment. researchgate.net

Biosynthetic Pathways and Synthetic Considerations

Proposed Biosynthetic Origins within Plants

The biosynthesis of 5,6,7,3',4',5'-hexamethoxyflavone, like other flavonoids, originates from the phenylpropanoid pathway. semanticscholar.orgmdpi.com This foundational pathway converts the amino acid phenylalanine into p-coumaroyl-CoA. semanticscholar.orgmdpi.com Through the action of chalcone (B49325) synthase (CHS), p-coumaroyl-CoA is combined with three molecules of malonyl-CoA to form a chalcone intermediate. mdpi.com This chalcone is then isomerized by chalcone isomerase (CHI) to produce a flavanone (B1672756), such as naringenin. mdpi.com

The flavanone core undergoes further modifications to become a flavone (B191248). The enzyme flavone synthase (FNS) introduces a double bond between carbons 2 and 3 of the C-ring, converting the flavanone into a flavone, such as apigenin. semanticscholar.org The extensive methoxylation seen in this compound is the result of subsequent enzymatic reactions.

The process involves a series of hydroxylation and O-methylation steps. Hydroxyl groups are first added to specific positions on the flavone's A and B rings by hydroxylase enzymes. These hydroxyl groups are then sequentially methylated by O-methyltransferase (OMT) enzymes, which use S-adenosyl-L-methionine as a methyl group donor. While the exact sequence for this compound is not fully elucidated, it is proposed that a precursor flavone is systematically hydroxylated and then methylated at the 5, 6, 7, 3', 4', and 5' positions to yield the final hexamethoxy structure. For instance, in the biosynthesis of the related compound nobiletin (B1679382), it is suggested that methylation at the 5'-position is a vital step. researchgate.net The accumulation of polymethoxyflavones (PMFs) like nobiletin and tangeretin (B192479) is particularly notable in the flavedos (peel) of citrus fruits. researchgate.net

Strategies for Chemical Synthesis or Derivatization of Polymethoxyflavones

The chemical synthesis of polymethoxyflavones (PMFs) often relies on building the flavone backbone from simpler, readily available precursors. A common strategy involves the condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) to form a chalcone, which is subsequently cyclized to yield the flavone core. researchgate.net

One established method starts with the condensation of a 2'-hydroxyacetophenone (B8834) derivative (for the A-ring) with a methoxylated benzaldehyde (for the B-ring) in the presence of a base like potassium hydroxide (B78521) (KOH). researchgate.net This reaction forms a chalcone intermediate. The subsequent step is an oxidative cyclization of the chalcone to form the flavone's heterocyclic C-ring. This is often achieved using reagents like iodine (I2) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) under reflux conditions. researchgate.net This approach allows for the synthesis of various PMFs by choosing appropriately substituted starting materials.

Creating hydroxylated derivatives from fully methylated polymethoxyflavones requires the selective demethylation of one or more methyl aryl ethers. This process can be challenging due to the difficulty in targeting a specific methoxy (B1213986) group among several on the flavone ring. nih.gov The choice of demethylating agent often depends on the position and number of methoxy groups. nih.gov

Various Lewis acids are commonly employed for this purpose. Reagents such as aluminum chloride (AlCl₃), magnesium bromide etherate (MgBr₂·OEt₂), and boron trichloride (B1173362) (BCl₃) have been used to produce 5-demethylflavones, where the demethylation is thought to be directed by the neighboring carbonyl group at the 4-position. nih.gov Another approach combines demethylation and subsequent acetylation into a single procedure. This can be achieved using boron tribromide (BBr₃) to cleave the methyl ether, followed by the addition of acetic acid to acetylate the newly formed phenol. researchgate.net This method is considered mild and efficient for producing acetylated phenols from their methoxy precursors. researchgate.net The resulting hydroxylated or acetylated flavones are often investigated for their potentially enhanced biological activities. researchwithrutgers.com

To explore and enhance the anticancer potential of the flavone scaffold, numerous derivatives have been synthesized and evaluated for their antiproliferative activity. rsc.orgnih.gov These chemical modifications aim to improve potency, selectivity, and pharmacokinetic properties.

One strategy involves creating hybrid molecules. For example, new compounds have been synthesized by linking flavones like chrysin (B1683763) with functionalized 1,2,3-triazole moieties. nih.gov Another approach focuses on modifying the core structure, such as synthesizing 4-thioflavone analogues, which have shown enhanced antiproliferative potency compared to their natural flavone counterparts. rsc.org A systematic study of a library of 76 methoxy and hydroxy flavones and their 4-thio analogues revealed that free hydroxyl groups and the B-ring phenyl groups were crucial for enhanced activity against breast cancer cell lines. rsc.org

Other synthetic efforts include:

Substitution with Heterocyclic Rings: Novel flavone derivatives substituted with heterocyclic rings like morpholine (B109124) have been designed and synthesized, with some showing high anticancer potency against the MCF-7 breast cancer cell line. ingentaconnect.combenthamdirect.com

N-Amination: A series of flavone derivatives were synthesized via N-amination at the 4'-position, linking them to amino acids or alkyl amines. Several of these compounds demonstrated potent antiproliferative activities against human erythroleukemia (HEL) and prostate cancer (PC3) cell lines. mdpi.com

C-Dimethylation: Newly synthesized C-dimethylated flavones have been evaluated for anticancer activity, with some showing effectiveness against the human adenocarcinoma A549 cell line. nih.gov

These studies highlight that chemical derivatization of the basic flavone structure is a promising strategy for developing novel and more effective anticancer agents. ingentaconnect.com

Research Findings on Flavone Synthesis and Activity

Mentioned Compounds

Future Research Directions and Potential Applications

Elucidation of Further Molecular Targets and Signaling Networks

Initial research has established that 5,6,7,3',4',5'-hexamethoxyflavone exerts its biological effects by modulating key cellular signaling pathways. Studies have shown that it can inhibit the growth of triple-negative breast cancer cells by suppressing the MAPK and Akt signaling pathways, which are crucial for cell proliferation and survival. nih.govnih.govchemfaces.comspandidos-publications.com The growth inhibition was associated with reduced phosphorylation of signaling molecules within these pathways and led to cell cycle arrest in the G2/M phase. nih.govchemfaces.comspandidos-publications.com

Beyond its effects on cancer cells, this flavone (B191248) has been shown to influence other signaling systems. In rat basophilic leukemia cells, it was found to suppress degranulation through its effects on the Syk/PLCγ/PKC and MAPK signaling pathways, as well as calcium influx. nih.govresearchgate.net Other investigations suggest it may act as an activator for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, indicating potential applications in diseases like cystic fibrosis. chemfaces.com

A critical direction for future research is to move from these pathway-level observations to identifying the specific, direct molecular targets of this compound. While we know it affects the MAPK and Akt pathways, the precise kinases or other proteins that it binds to directly remain to be elucidated. Techniques such as thermal shift assays, affinity chromatography, and kinase panel screening could pinpoint these primary targets. Unbiased phosphoproteomic analyses could also reveal a more comprehensive map of the signaling networks it perturbs. nih.gov Further investigation is warranted to clarify the mechanisms behind the observed G2/M arrest and to determine if the compound has a direct antimitotic effect. nih.gov

Investigation of Combinatorial Effects with Other Bioactive Compounds

The study of how this compound interacts with other bioactive compounds represents a promising avenue for enhancing its therapeutic potential. Research has already demonstrated that combinations of different polymethoxyflavones (PMFs), including this compound, can produce synergistic effects. For instance, a combination of PMFs was more effective at inhibiting degranulation in rat basophil cells than any single compound alone. mdpi.com

Much of the existing research compares the activity of this compound to its better-known structural isomer, nobiletin (B1679382). nih.govresearchgate.net These comparative studies, which have evaluated activities in triple-negative breast cancer models, provide a strong rationale for investigating their combined effects. nih.gov Given that these isomers are often isolated from the same natural sources, understanding their potential for synergy is highly relevant. researchgate.net

Future studies should systematically evaluate binary and multi-compound combinations of this compound with other PMFs like nobiletin and sinensetin (B1680974), as well as with conventional chemotherapy agents. springermedizin.de Such investigations could reveal synergistic combinations that allow for greater efficacy, a concept that has been successfully demonstrated for other flavonoids in cancer treatment. mdpi.comspringermedizin.de These studies are crucial for developing more effective, multi-targeted therapeutic strategies.

Computational and In Silico Approaches in Mechanistic Studies

Computational methods are powerful tools for accelerating drug discovery and understanding the molecular mechanisms of bioactive compounds. mdpi.comnih.gov For this compound, in silico approaches can provide significant insights into its function and guide further experimental work.

Molecular docking studies have already been employed to predict how related flavonoids and polymethoxyflavones interact with various protein targets, including human carbonic anhydrase isozyme II and the cancer-related protein MEK2. mdpi.comjmb.or.kr One study specifically used molecular docking to investigate the binding of several polymethoxyflavones, including this compound, to the endoplasmic reticulum stress protein EIF2AK3. researchgate.net

Future computational research should expand upon this foundation. Unbiased or supervised molecular dynamics simulations can be used to predict the binding modes of this compound to its identified targets within the MAPK and Akt pathways, revealing the stability and dynamics of these interactions at an atomic level. frontiersin.org Furthermore, in silico screening of large protein target libraries could help predict novel binding partners and thus new therapeutic applications for the compound. mdpi.comphcogj.com These computational predictions can generate testable hypotheses, streamlining the experimental validation process and uncovering the full therapeutic potential of this promising natural product.

Q & A

Q. Why do bioactivity results vary between in vitro and in vivo studies?

- Metabolic inactivation : Hepatic first-pass metabolism may reduce systemic availability. Use intraperitoneal administration to bypass this .

- Matrix effects : Serum proteins in cell culture media can bind the compound, altering free concentrations. Measure unbound fractions using ultrafiltration .

Q. What statistical approaches are recommended for analyzing dose-dependent effects?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .

- Multivariate analysis : Use PCA or PLS to correlate structural features (e.g., methoxy positioning) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.